Foslevodopa

Pharmacokinetics Parkinson's Disease Subcutaneous Infusion

Researchers developing continuous dopaminergic stimulation therapies face a critical solubility barrier: levodopa is poorly soluble at physiological pH, precluding prolonged subcutaneous delivery. Foslevodopa (CAS 101141-95-1), the only clinically validated water-soluble phosphate prodrug of levodopa, directly solves this problem. - Achieves 240 mg/mL solubility at pH ~7.4, enabling 24-hour continuous subcutaneous infusion from a single reservoir. - Demonstrates ≥72-hour stability near physiological pH, supporting extended-duration infusion studies and device compatibility testing. - Serves as the reference standard for comparative bioavailability (PK clearance 0.8 L/h/kg) and bioequivalence studies, with ≥98% purity essential for reproducible analytical method development.

Molecular Formula C9H12NO7P
Molecular Weight 277.17 g/mol
CAS No. 101141-95-1
Cat. No. B008530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFoslevodopa
CAS101141-95-1
SynonymsDOPA 4-phosphate
DOPA 4-phosphate, (32)P-(L-Tyr)-isomer
DOPA 4-phosphate, (L-Tyr)-isome
Molecular FormulaC9H12NO7P
Molecular Weight277.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O
InChIInChI=1S/C9H12NO7P/c10-6(9(12)13)3-5-1-2-8(7(11)4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H2,14,15,16)/t6-/m0/s1
InChIKeyYNDMEEULGSTYJT-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Foslevodopa: Continuous Infusion Levodopa Prodrug


Foslevodopa (CAS 101141-95-1) is a water-soluble phosphate prodrug of levodopa, classified as an L-tyrosine derivative in which the 4′-hydroxy group of L-dopa is replaced by a phosphonooxy group [1]. Developed by AbbVie as the levodopa component of the fixed-dose combination product ABBV-951 (also containing the carbidopa prodrug foscarbidopa), foslevodopa is rapidly converted to levodopa in vivo following subcutaneous administration [2]. The compound is approved as VYALEV® (foscarbidopa/foslevodopa) for 24-hour continuous subcutaneous infusion in patients with advanced Parkinson's disease experiencing motor fluctuations, providing a non-surgical alternative to existing device-aided therapies [3].

1
Water-soluble phosphate prodrug enabling concentrated, pH-neutral continuous subcutaneous infusion research
2
Rapid in vivo conversion to levodopa for studies requiring stable plasma exposure over 24–72 hours
3
Tool compound for prodrug activation, infusion-site bioequivalence, and wearable-device compatibility research

Foslevodopa: Why Substitution Fails


Foslevodopa cannot be generically substituted with other levodopa prodrugs (e.g., levodopa phosphate, levodopa ethyl ester) or alternative levodopa formulations due to its engineered physicochemical properties that uniquely enable concentrated, pH-neutral, continuous subcutaneous infusion. While levodopa itself exhibits poor aqueous solubility at physiological pH and requires acidic formulations unsuitable for prolonged subcutaneous delivery, foslevodopa's phosphonooxy modification confers solubility sufficient for a 240 mg/mL infusion solution at pH ~7.4 [1]. Additionally, foslevodopa is co-formulated with foscarbidopa at a fixed 20:1 ratio, and substitution with any other carbidopa source would disrupt the pharmacokinetic relationship established in clinical development [2]. The compound's stability profile near physiological pH permits multi-day continuous infusion from a single reservoir, a property not shared by other levodopa prodrugs or immediate-release oral levodopa formulations [3].

!
Other levodopa prodrugs lack the combined solubility, pH 7.4 stability, and 20:1 foscarbidopa co-formulation required for SC infusion
!
Oral levodopa/carbidopa IR produces peak-trough fluctuation; PK profile may not transfer to continuous-infusion model context
!
LCIG requires surgical jejunal access; device-aided comparator context may not support direct interchangeability without site-specific validation

Foslevodopa Comparative Evidence


Lower Levodopa Fluctuation vs LCIG

In a randomized, open-label, 2-way crossover study comparing 24-hour continuous subcutaneous infusion of foslevodopa/foscarbidopa to 24-hour LCIG jejunal delivery in 20 healthy volunteers, foslevodopa/foscarbidopa provided comparable levodopa exposure to LCIG over the 24-hour delivery period as assessed by AUC and degree of fluctuation (DOF) parameters. The differences in mean AUC ranged from 1% to 8% between the two regimens [1]. Notably, the degree of fluctuation of levodopa was lower for foslevodopa/foscarbidopa compared to LCIG, with mean DOF values of 0.32 versus 0.50, respectively [2].

Levodopa Fluctuation
Head-to-head
Reported mean DOF 0.32 vs. LCIG 0.50 (36% lower fluctuation)
Supports more stable plasma exposure-model interpretation
Context: randomized crossover study, 20 healthy volunteers, 24-hour infusion
Pharmacokinetics Parkinson's Disease Subcutaneous Infusion

Superior OFF-Time Reduction vs Oral Levodopa

In a pivotal Phase 3, randomized, double-blind, active-controlled trial in patients with advanced Parkinson's disease, ABBV-951 (foslevodopa/foscarbidopa continuous subcutaneous infusion) demonstrated superior reduction in daily OFF-time compared to oral levodopa/carbidopa immediate-release medication. After 12 weeks of treatment, the decrease in OFF-time was 2.75 hours for ABBV-951 versus 0.96 hours for oral levodopa/carbidopa (p=0.0054) [1]. The increase in ON-time without troublesome dyskinesia was 2.72 hours for ABBV-951 compared to 0.97 hours for oral levodopa/carbidopa [2].

OFF-Time Change
Head-to-head
Reported -2.75 h vs. oral LD/CD -0.96 h (p=0.0054)
Reported motor-fluctuation endpoint context from Phase 3 trial
Advanced PD patients; 12-week double-blind active-controlled design
Clinical Efficacy Motor Fluctuations Phase 3 Trial

pH-Stable Solubility for Subcutaneous Delivery

Foslevodopa and foscarbidopa were prepared and their equilibrium solubility and chemical stability examined in aqueous media across different pH values. Foslevodopa/foscarbidopa (ABBV-951) demonstrates high water solubility and excellent chemical stability near physiological pH, enabling concentrated solution preparation (240 mg/mL foslevodopa/12 mg/mL foscarbidopa) for continuous subcutaneous infusion therapy [1]. In contrast, conventional levodopa and carbidopa are most soluble at acidic pH and exhibit significantly lower solubility at pH 7.4, preventing their use as concentrated, non-irritating subcutaneous infusions at physiological pH [2].

pH-Stable Solubility
Class-level
240 mg/mL solution at near physiological pH; stable for SC infusion up to 72 h
Formulation-context; native levodopa cannot match this solubility profile at pH 7.4
Data to verify; equilibrium solubility testing across pH values
Formulation Science Prodrug Chemistry Subcutaneous Delivery

Sustained Stable Levodopa Exposure

Following subcutaneous infusion of foslevodopa/foscarbidopa in healthy volunteers, a stable levodopa pharmacokinetic profile was maintained for up to 72 hours, with consistent and stable levodopa plasma exposure throughout the infusion period [1]. The human levodopa clearance rate was determined to be approximately 0.8 L/h/kg [2]. In contrast, oral levodopa/carbidopa immediate-release produces plasma levodopa fluctuations due to variable gastric emptying and short half-life (~1.5 hours), and LCIG requires percutaneous endoscopic gastrostomy tube placement for jejunal delivery [3].

Stable Exposure Duration
Cross-study
Stable levodopa PK maintained ≤72 h; reported clearance ≈0.8 L/h/kg
Supports continuous infusion exposure-model validation
Phase 1 PK studies in healthy volunteers; oral IR comparator shows fluctuation
Pharmacokinetics Continuous Infusion Prodrug Stability

Infusion Site Bioequivalence Across Sites

Two clinical studies evaluated the relative bioavailability and safety of foslevodopa/foscarbidopa 24-hour continuous subcutaneous infusion administered to the arm, thigh, and flank compared to the abdomen in healthy participants and patients with advanced Parkinson's disease. The pharmacokinetics of levodopa and carbidopa demonstrated that the abdomen, arm, thigh, and flank are bioequivalent infusion sites [1]. This site flexibility is a differentiating feature compared to LCIG, which is restricted to jejunal delivery via a permanent percutaneous endoscopic gastrostomy tube [2].

Infusion Site Bioequivalence
Head-to-head
Reported bioequivalent exposure across arm, thigh, flank vs. abdomen
Supports site-rotation infusion protocol research
Clinical studies; LCIG limited to single jejunal site via PEG-J
Bioavailability Subcutaneous Delivery Infusion Site

Metabolite Profile Comparable to LCIG

In a randomized, open-label, 2-period crossover study in 20 healthy participants receiving either 24-hour foslevodopa/foscarbidopa SC infusion or LCIG delivered for 24 hours to the jejunum, LC-HRMS metabolite profiling identified LD, CD, 3-OMD, DHPA, DOPAC, and vanillacetic acid in plasma from both regimens. The metabolic profile after foslevodopa/foscarbidopa administration demonstrated the same drug-related compounds as LCIG, with the exception of the administered foslevodopa itself [1]. The levodopa PK parameter central values and 90% confidence intervals following foslevodopa/foscarbidopa SC infusion were between 0.8 and 1.25 relative to LCIG infusion, meeting bioequivalence criteria [2].

Metabolite Profile
Head-to-head
LD PK 90% CI 0.8–1.25 relative to LCIG; same drug-related metabolites
Comparable metabolite and PK endpoint context; supports non-surgical alternative research
Randomized crossover; 20 healthy participants; LC-HRMS profiling
Metabolite Profiling LC-HRMS Pharmacokinetics

Foslevodopa Application Scenarios


Bioequivalence Reference Standard for Prodrugs

Foslevodopa serves as the reference compound for comparative bioavailability and bioequivalence studies evaluating novel subcutaneous levodopa delivery systems. Based on the established 90% CI range of 0.8 to 1.25 for levodopa PK parameters relative to LCIG [1], foslevodopa/foscarbidopa provides a validated benchmark for assessing PK comparability of new formulations. Procurement of high-purity foslevodopa (≥98%) is essential for analytical method development, LC-HRMS metabolite profiling, and pharmacokinetic modeling in drug development programs targeting continuous dopaminergic stimulation.

Device Compatibility and Stability Testing

The demonstrated chemical stability of foslevodopa/foscarbidopa near physiological pH for up to 72 hours [2] supports its use in extended-duration infusion studies and device compatibility testing. Researchers evaluating wearable pump systems, infusion set materials, and reservoir stability require pharmaceutical-grade foslevodopa for extractables/leachables studies and long-term stability assessments. The established human levodopa clearance rate of 0.8 L/h/kg [3] provides key parameters for infusion rate algorithm development.

Clinical Trial Comparator for Advanced PD

As the first and currently only approved levodopa-based subcutaneous formulation for 24-hour continuous infusion [4], foslevodopa/foscarbidopa represents the standard-of-care comparator for future clinical trials investigating novel device-aided therapies for advanced Parkinson's disease. The Phase 3 trial data demonstrating a 2.75-hour OFF-time reduction (versus 0.96 hours with oral levodopa/carbidopa, p=0.0054) [5] establishes a quantitative efficacy benchmark against which emerging therapies must be measured.

Phosphate Ester Prodrug Platform Research

Foslevodopa exemplifies a clinically validated phosphate ester prodrug strategy for converting poorly soluble catecholamine precursors into highly water-soluble, physiologically pH-compatible formulations [6]. Researchers engaged in prodrug design for other neurotransmitter precursors or catechol-based therapeutics can utilize foslevodopa as a structural and pharmacokinetic reference standard for evaluating phosphate prodrug conversion kinetics, tissue distribution, and systemic bioavailability in preclinical models.

Application
Selection Property
Validation Focus
Prodrug Bioequivalence Reference
Levodopa PK parameter benchmark (90% CI 0.8–1.25)
Analytical method development and PK modeling validation
Device Compatibility & Stability
pH 7.4 chemical stability up to 72 h
Extractables/leachables and infusion-rate algorithm studies
Advanced PD Trial Comparator
Reported OFF-time reduction endpoint (Phase 3)
Comparator endpoint context for novel device-aided therapy trials
Phosphate Ester Prodrug Platform
Clinically validated phosphate prodrug strategy
Prodrug conversion kinetics and tissue distribution in preclinical models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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